Cas no 73507-41-2 (Musk ambrette)
Musk ambrette structure
Product Name:Musk ambrette
CAS No:73507-41-2
MF:C12H16N2O5
MW:268.265843391418
CID:59479
PubChem ID:6753
Update Time:2025-04-18
Musk ambrette Chemical and Physical Properties
Names and Identifiers
-
- Musk ambrette
- 1-(1,1-Dimethylethyl)-2-methoxy-4-methylbenzene nitrated
- 4-tert-Butyl-3-methoxy-2,6-dinitrotoluene
- 4-tert-Butyl-2,6-dinitro-3-methoxytoluene
- MUSK AMDRETTE
- CHEBI:82495
- FEMA NO. 2758 (GRAS DELISTED)
- MFCD00024268
- SCHEMBL155056
- UNII-55V150W8R6
- Musk ambrette (artificial)
- Q26841326
- AMY25109
- Synthetic musk ambrette
- 73507-41-2
- 5-t-Butyl-1,3-dinitro-4-methoxy-2-methylbenzene
- E78966
- 83-66-9
- BRN 1889437
- 4-06-00-03402 (Beilstein Handbook Reference)
- FT-0619482
- NSC59845
- Musk ambrette 10 microg/mL in Cyclohexane
- Tox21_201195
- CAS-83-66-9
- C19461
- Artificial musk ambrette
- Oprea1_663268
- NSC 46122
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-3,5-dinitro-
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-, nitrated
- 1-tert-butyl-2-methoxy-4-methyl-3,5-dinitro-benzene
- Musk ambrette, artificial
- Anisole, 6-tert-butyl-3-methyl-2,4-dinitro-
- NCGC00091130-04
- MUSK AMBRETTE [IARC]
- NSC-59845
- 1-Methyl-4-t-butyl-3-methoxy-2,6-dinitrobenzene
- DTXSID7025689
- 55V150W8R6
- 2-tert-Butyl-4,6-dinitro-5-methylanisole
- NCGC00258747-01
- 1-tert-Butyl-2-methoxy-4-methyl-3,5-dinitrobenzene
- AI3-02439
- Oprea1_084169
- Musk ambrette paste
- MUSKAMBRETTE
- Anisole, 6-t-butyl-3-methyl-2,4-dinitro-
- 2,6-Dinitro-3-methoxy-1-methyl-4-tert-butylbenzene
- NS00004439
- 4-Methoxy-1,3-dinitro-2-methyl-5-tert-butylbenzene
- InChI=1/C12H16N2O5/c1-7-9(13(15)16)6-8(12(2,3)4)11(19-5)10(7)14(17)18/h6H,1-5H
- Ambrette musk
- CS-0314530
- AS-64958
- 6-tert-Butyl-3-methyl-2,4-dinitroanisol
- 1-(1,1-Dimethylethyl)-2-methoxy-4-methyl-3,5-dinitrobenzene
- 1-tert-Butyl-2-methoxy-4-methyl-3,5-dinitrobenzene #
- NSC46122
- CCRIS 2390
- 2,4-Dinitro-3-methyl-6-tert-butylanisole
- Benzene,1-dimethylethyl)-2-methoxy-4-methyl-3,5-dinitro-
- 6-t-Butyl-3-methyl-2,4-dinitroanisole
- NSC-46122
- NCIOpen2_002280
- NCGC00091130-01
- DTXCID705689
- 4-tert-Butyl-3-methoxy-1-methyl-2,6-dinitrobenzene
- Musk ambrette (VAN)
- 1-(tert-butyl)-2-methoxy-4-methyl-3,5-dinitrobenzene
- 6-tert-Butyl-3-methyl-2,4-dinitroanisole
- B1379
- W-109302
- CHEMBL1373568
- EINECS 201-493-7
- 4-t-butyl-3-methoxy-2,6-dinitrotoluene
- WLN: WNR B1 DO1 CNW EX1&1&1
- AKOS003093534
- 2,6-Dinitro-3-methoxy-4-tert-butyltoluene
- HSDB 7693
- BENZENE,5-TERT.BUTYL,1,3-DINITRO,4-METHOXY,2-METHYL MUSCAMBRETTE
- Amber musk
- NCGC00091130-03
- SUAUILGSCPYJCS-UHFFFAOYSA-N
-
- Inchi: 1S/C12H16N2O5/c1-7-9(13(15)16)6-8(12(2,3)4)11(19-5)10(7)14(17)18/h6H,1-5H3
- InChI Key: SUAUILGSCPYJCS-UHFFFAOYSA-N
- SMILES: O(C)C1C(=C(C)C(=CC=1C(C)(C)C)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 268.10592162g/mol
- Monoisotopic Mass: 268.10592162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 101Ų
Experimental Properties
- Density: 1.218
- Melting Point: 85 deg C
- Boiling Point: 369.3°C at 760 mmHg
- Flash Point: 149.6°C
- Refractive Index: 1.541
- LogP: log Kow = 4.0
Musk ambrette Related Literature
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
73507-41-2 (Musk ambrette) Related Products
- 83-66-9(Musk Ambrette (Artificial))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
NewCan Biotech Limited
Gold Member
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk